molecular formula C19H21ClN6O2 B2528387 8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923151-97-7

8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2528387
CAS No.: 923151-97-7
M. Wt: 400.87
InChI Key: ZFUZGTKVCGZSPR-UHFFFAOYSA-N
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Description

8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21ClN6O2 and its molecular weight is 400.87. The purity is usually 95%.
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Biological Activity

The compound 8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on serotonin receptors and phosphodiesterase inhibition, as well as its implications in the treatment of various psychiatric disorders.

Chemical Structure and Properties

The compound features a complex structure characterized by the imidazo[2,1-f]purine core with multiple substituents that influence its biological activity. The presence of the 3-chlorophenyl group and the tetramethyl substituents are particularly significant for its interaction with biological targets.

1. Serotonin Receptor Affinity

Research indicates that derivatives of imidazo[2,1-f]purine can exhibit significant affinity for serotonin receptors. Specifically:

  • Serotonin (5-HT) Receptors : Studies have shown that certain derivatives demonstrate potent binding to 5-HT_1A and 5-HT_7 receptors. The compound has been evaluated for its potential as an antidepressant by assessing its interaction with these receptors .

2. Phosphodiesterase Inhibition

The compound has also been investigated for its role as a phosphodiesterase (PDE) inhibitor:

  • PDE4B and PDE10A Inhibition : The inhibition of these enzymes is crucial in modulating intracellular signaling pathways related to mood regulation and anxiety. Preliminary studies suggest that this compound exhibits weak inhibitory effects on PDE4B and PDE10A .

Case Studies

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound in vivo:

  • Antidepressant Activity : In forced swim tests (FST) conducted on mice, derivatives similar to this compound showed promising results as potential antidepressants. The selected compounds demonstrated significant reductions in immobility time compared to control groups .
  • Anxiolytic Effects : Notably, one derivative exhibited greater anxiolytic effects than diazepam at a dosage of 2.5 mg/kg, indicating its potential for treating anxiety disorders .

Synthesis and Screening

The synthesis of the compound involves multicomponent reactions (MCRs), which have proven effective in generating biologically active molecules efficiently. The screening process typically focuses on:

  • In vitro Assays : These assays evaluate the anti-inflammatory and anticancer properties of synthesized compounds alongside their pharmacokinetic profiles .

Data Table: Biological Activities Overview

Activity TypeTarget Receptor/EnzymeEfficacy LevelReference
Serotonin Receptor5-HT_1AHigh Affinity
Serotonin Receptor5-HT_7Moderate Affinity
PhosphodiesterasePDE4BWeak Inhibition
PhosphodiesterasePDE10AWeak Inhibition
Antidepressant Activity-Significant Reduction
Anxiolytic Activity-Greater than Diazepam

Properties

IUPAC Name

6-[2-(3-chloroanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(23(3)19(28)24(4)17(15)27)22-18(26)25(11)9-8-21-14-7-5-6-13(20)10-14/h5-7,10,21H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUZGTKVCGZSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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